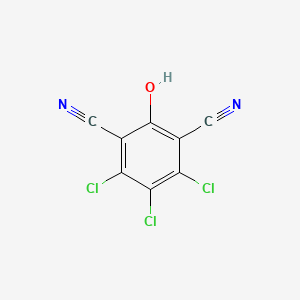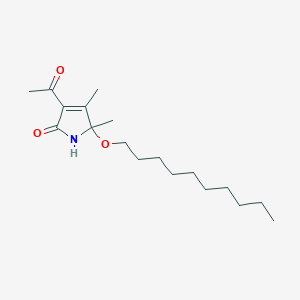![molecular formula C16H25NO2S B14265302 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide CAS No. 155722-06-8](/img/structure/B14265302.png)
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a sulfur-containing reagent, followed by the introduction of an acetamide group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide involves its ability to scavenge free radicals and inhibit oxidative processes. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This action is facilitated by the phenolic hydroxyl group and the sulfur atom, which can donate electrons to stabilize free radicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to the compound with similar antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyanisole: Another antioxidant with a methoxy group instead of an acetamide group.
Probucol: A lipid-lowering drug with similar antioxidant properties.
Uniqueness
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is unique due to its specific combination of antioxidant and anti-inflammatory properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions also adds to its versatility and usefulness in scientific research and industrial applications.
Properties
| 155722-06-8 | |
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H25NO2S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H2,17,18) |
InChI Key |
ARSAEDZUMJVLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
